Carboxylic Acid pKa Acidification: Target Compound (pKa 3.19) vs. Non-Fluorinated Analog (pKa ~3.95)
The target compound exhibits a predicted pKa of 3.19 ± 0.40, compared with a predicted pKa of approximately 3.95 for the non-fluorinated analog 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-46-9) [1][2]. This ~0.76 unit acidification is consistent with the established class-level effect of gem-difluorination on cyclobutane carboxylic acids, where the CF₂ group decreases pKa by 0.3–0.8 units via its strong inductive electron-withdrawing effect [3]. At physiological pH (7.4), a ΔpKa of 0.76 units translates to an approximately 5.8-fold difference in the carboxylate-to-acid ratio, meaning the target compound exists to a greater extent in the ionized carboxylate form relative to the non-fluorinated analog.
| Evidence Dimension | Carboxylic acid pKa (acidity) |
|---|---|
| Target Compound Data | pKa = 3.19 ± 0.40 (predicted) [1] |
| Comparator Or Baseline | 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (CAS 151157-46-9): pKa ~3.95 (predicted, ChemBase) [2] |
| Quantified Difference | ΔpKa ≈ −0.76 units (target more acidic); ~5.8-fold difference in ionization equilibria at physiological pH |
| Conditions | Predicted pKa values from computational models (ACD/Labs-type predictions); class-level experimental validation from gem-difluorocycloalkane carboxylic acid series [3] |
Why This Matters
A 0.76 pKa unit difference directly impacts the compound's ionization state at physiological pH, affecting solubility, permeability, and protein binding of downstream amide-coupled products—parameters that cannot be matched by simple substitution with the non-fluorinated analog.
- [1] Kuujia.com. CAS 1773508-66-9 — pKa: 3.19 ± 0.40 (Predicted). Density: 1.40 ± 0.1 g/cm³ (Predicted); Boiling Point: 321.6 ± 42.0 °C (Predicted). View Source
- [2] ChemBase.cn. 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-46-9). Acid pKa: 3.9493825; LogP: 2.8335395. View Source
- [3] Holovach S, Melnykov KP, Skreminskiy A, et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem Eur J. 2022;28(19):e202200331. — Reports that gem-difluorination decreases carboxylic acid pKa by 0.3–0.8 units across C3–C7 cycloalkane series. View Source
